Bis(m-cresyl) o-Cresyl Phosphate
Description
Historical Context and Discovery
The development of cresyl phosphate compounds traces its origins to the pioneering work of Alexander Williamson in 1854, who first synthesized tricresyl phosphate by reacting phosphorus pentachloride with cresol, which consisted of a mixture of para-, ortho-, and meta-isomers of methylphenol. This foundational synthesis established the groundwork for understanding the complex isomeric relationships within cresyl phosphate chemistry. Williamson's original methodology involved the direct reaction of phosphorus-containing reagents with cresol mixtures, inadvertently creating multiple isomeric products that would later be recognized as distinct chemical entities with varying properties and applications.
The evolution of synthetic approaches to cresyl phosphates expanded significantly in the twentieth century, as industrial chemists developed more refined methods for controlling isomeric composition. Modern manufacturers prepare tricresyl phosphate and its specific isomers by mixing cresol with phosphorus oxychloride or phosphoric acid, allowing for greater selectivity in producing desired isomeric forms. The recognition that different isomeric arrangements within cresyl phosphates could yield compounds with dramatically different properties led to focused research on individual isomers, including Bis(m-cresyl) o-Cresyl Phosphate.
The systematic study of organophosphate compounds gained momentum throughout the twentieth century, driven by their versatility as industrial chemicals and their complex chemical behavior. Research efforts concentrated on understanding the relationship between molecular structure and functional properties, leading to the identification and characterization of specific isomeric forms like this compound as distinct chemical entities worthy of individual investigation.
Nomenclature and Classification
This compound is systematically identified through multiple nomenclature systems that reflect its structural composition and chemical classification. The compound carries the Chemical Abstracts Service registry number 77342-17-7, which provides unique identification within chemical databases. The International Union of Pure and Applied Chemistry nomenclature designates this compound as bis(2-methylphenyl) (3-methylphenyl) phosphate, reflecting the precise positioning of methyl substituents on the aromatic rings.
Table 1: Nomenclature and Identification Data for this compound
The compound's classification within the broader organophosphate family positions it as a trisubstituted phosphoric acid ester, where three organic groups replace the hydrogen atoms of phosphoric acid. The specific arrangement involves two ortho-methylphenyl groups and one meta-methylphenyl group, creating an asymmetric molecular structure that distinguishes it from other tricresyl phosphate isomers. This classification system enables precise identification and differentiation from related compounds within the extensive organophosphate chemical family.
The International Chemical Identifier system provides additional structural descriptors, with the compound's International Chemical Identifier key recorded as VVKLDZBAUZBOTJ-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation captures the molecular connectivity as CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C, providing a text-based description of the molecular structure suitable for database searches and computational applications.
Structural Isomerism within Cresyl Phosphates
The structural isomerism exhibited within cresyl phosphate compounds represents a complex system of molecular arrangements that significantly influences chemical and physical properties. Cresyl phosphates encompass multiple isomeric forms based on the positional arrangement of methyl groups on the phenyl rings attached to the central phosphate moiety. The three fundamental cresol isomers - ortho-cresol, meta-cresol, and para-cresol - can combine in various arrangements to create distinct tricresyl phosphate isomers.
Table 2: Major Cresyl Phosphate Isomers and Their Structural Characteristics
The isomeric diversity within cresyl phosphates creates a family of compounds with shared molecular formulas but distinct spatial arrangements that influence their chemical behavior, physical properties, and industrial applications. This compound represents a mixed isomer containing both meta and ortho positional arrangements, creating an asymmetric molecular structure that distinguishes it from the symmetric tri-substituted isomers.
Commercial tricresyl phosphate typically consists of a mixture of various isomers, with the specific composition depending on the manufacturing process and intended application. The complex mixture nature of commercial products has led to increased interest in individual isomers like this compound, which can be isolated and studied as pure compounds to understand their specific properties and potential applications. The structural variations among these isomers create different spatial arrangements around the central phosphorus atom, influencing molecular interactions and chemical reactivity patterns.
Position of this compound in Organophosphorus Chemistry
This compound occupies a significant position within the broader field of organophosphorus chemistry as a representative example of mixed aromatic phosphate esters. Organophosphate compounds constitute a major class of organophosphorus chemicals characterized by the presence of phosphorus-oxygen bonds connecting organic substituents to a central phosphate group. The compound exemplifies the structural diversity possible within this chemical family through its combination of different cresyl isomers attached to a single phosphate center.
The bonding characteristics of this compound reflect the complex electronic structure typical of organophosphate compounds. The phosphorus atom in organophosphates exhibits hypervalent bonding, possessing more bonds than traditional octet rule predictions would suggest. Current understanding of organophosphate bonding involves either negative hyperconjugation or complex arrangements featuring dative-type bonds from phosphorus to oxygen, combined with back-donation from oxygen 2p orbitals. These bonding characteristics contribute to the compound's stability and chemical reactivity patterns.
Table 3: Classification of this compound within Organophosphorus Chemistry
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary Class | Organophosphate | Phosphoric acid ester with organic substituents |
| Secondary Class | Aromatic Phosphate | Contains aromatic ring structures |
| Tertiary Class | Mixed Cresyl Phosphate | Multiple cresol isomer combinations |
| Structural Type | Trisubstituted Phosphate | Three organic groups replace phosphoric acid hydrogens |
The synthesis of this compound follows established organophosphate synthetic pathways, primarily involving the alcoholysis of phosphorus oxychloride with appropriate cresol mixtures. This synthetic approach represents the dominant industrial route for organophosphate production, utilizing the ready reaction between phosphorus oxychloride and alcohols to form phosphate esters. The specific isomeric composition achieved depends on the cresol mixture composition and reaction conditions employed during synthesis.
Properties
CAS No. |
1052691-24-3 |
|---|---|
Molecular Formula |
C₂₁H₂₁O₄P |
Molecular Weight |
368.36 |
Synonyms |
Phosphoric Acid 2-Methylphenyl Bis(3-methylphenyl) Ester |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(m-cresyl) o-Cresyl Phosphate typically involves the esterification of phosphoric acid with cresol isomers. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, where phosphoric acid is reacted with m-cresol and o-cresol under controlled conditions. The process may include purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Bis(m-cresyl) o-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphates, while substitution reactions can produce various substituted phosphates .
Scientific Research Applications
Bis(m-cresyl) o-Cresyl Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an additive in lubricants and hydraulic fluids.
Biology: Studied for its potential effects on biological systems and its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Bis(m-cresyl) o-Cresyl Phosphate involves its interaction with molecular targets and pathways in biological systems. It is known to inhibit certain enzymes, affecting various biochemical processes. The compound’s effects are mediated through its ability to interact with specific molecular targets, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bis(m-cresyl) o-Cresyl Phosphate belongs to a broader class of triaryl phosphate esters. Its structural and functional distinctions from analogous compounds are outlined below:
Table 1: Comparative Analysis of Cresyl Phosphate Derivatives
Key Comparative Findings
Structural Influence on Toxicity :
- The presence of ortho-cresyl groups is critical for metabolic activation into toxic intermediates. For example, TOCP (three o-cresyl groups) is metabolized into cresyl saligenin phosphate (CBDP), a potent inhibitor of BChE and AChE . This compound, with one o-cresyl group, may undergo partial activation, forming adducts on tyrosine (+170 Da) and lysine/histidine (+276 Da) residues .
- Meta- and para-substituted cresyl phosphates (e.g., TMCP, TPCP) lack this activation pathway, resulting in lower toxicity .
Adduct Formation Mechanisms :
- This compound and TOCP both form covalent adducts with proteins. However, the reaction pathways differ:
- TOCP-derived CBDP phosphorylates serine residues in BChE (e.g., Ser-198) .
- This compound reacts with histidine and lysine via alkylation at the benzylic carbon, yielding ring-opened adducts (+276 Da) . This contrasts with tyrosine adducts (+170 Da), which result from phosphorus-centered attacks .
Metabolic and Environmental Persistence :
- TOCP is rapidly metabolized into CBDP, which irreversibly inhibits cholinesterases . This compound exhibits slower metabolic conversion, but its o-cresyl group still poses risks of protein adduct formation .
- Para- and meta-substituted analogs are more environmentally persistent but less bioactive .
Applications and Regulatory Status: TOCP is heavily restricted due to its link to aerotoxic syndrome and neurotoxicity . Deuterated derivatives (e.g., this compound-d7) are used as isotopic standards in exposure studies .
Q & A
Q. What amino acid residues are targeted by Bis(m-cresyl) o-Cresyl Phosphate (CBDP) in proteins, and how are these adducts identified experimentally?
this compound (CBDP) primarily forms covalent adducts with lysine and tyrosine residues in proteins. For lysine, CBDP generates a ring-opened adduct (+276 amu) characterized by MS/MS fragmentation patterns, including diagnostic ions at m/z 405.2 (immonium ion + CBDP) and m/z 360.2 (immonium ion minus ammonia + CBDP) . Tyrosine residues form o-cresyl phosphate adducts (+170 amu), confirmed via MS/MS spectra showing b and y ion series with the adduct mass retained on fragments (e.g., m/z 1097.5 for singly charged Y*LYEIAR peptide) . Trypsin digestion protocols must account for missed cleavages at modified lysine residues, as the ε-amino group loses its positive charge .
Q. What methodologies are recommended for detecting CBDP-protein adducts in biological samples?
High-resolution mass spectrometry (HRMS) coupled with enzymatic digestion (e.g., trypsin) is the gold standard. Key steps include:
- Sample preparation : Use non-reducing conditions to preserve adducts.
- Data acquisition : Perform MS/MS with ±0.6 Da fragment tolerance to resolve diagnostic ions (e.g., m/z 405.2 for lysine adducts).
- Database search : Include variable modifications like +170 amu (o-cresyl phosphate) and +276 amu (ring-opened CBDP) .
For butyrylcholinesterase (BChE) adducts, isotopic clusters at m/z 3098.3 (o-cresyl phosphate) and m/z 3114.3 (ring-opened CBDP) confirm adduct formation .
Q. How does CBDP inhibit serine hydrolases, and what are the implications for neurotoxicity?
CBDP covalently modifies the active-site serine (e.g., Ser-198 in BChE) via a two-step aging process:
Initial phosphorylation forms an o-cresyl phosphoserine adduct.
Subsequent aging releases saligenin and o-cresol, leaving a non-reactive phosphoserine residue that irreversibly inhibits enzyme activity .
This inhibition disrupts neurotransmitter regulation (e.g., acetylcholine), contributing to organophosphorus ester-induced delayed neuropathy (OPIDN) .
Advanced Research Questions
Q. How can isotopic labeling resolve conflicting data on CBDP metabolism and adduct stability?
Stable isotopes (e.g., deuterated CBDP analogs like Bis(m-cresyl) p-Cresyl Phosphate-d7) enable precise tracking of metabolic pathways and adduct degradation. For example:
- Metabolic studies : Compare m/z shifts in plasma samples to distinguish parent compounds from metabolites.
- Adduct stability : Use deuterated internal standards to quantify adduct half-life under varying pH/temperature conditions .
This approach addresses contradictions in aging rates of CBDP-BChE adducts, which vary between in vitro and in vivo models .
Q. What experimental design considerations are critical for distinguishing CBDP isomers (e.g., o- vs. m-/p-cresyl) in toxicity studies?
- Chromatographic separation : Use reverse-phase HPLC with ion-pairing agents to resolve ortho, meta, and para isomers.
- MS/MS specificity : Monitor isomer-specific fragments (e.g., m/z 170 for o-cresyl phosphate vs. m/z 186 for m-cresyl variants) .
- Enzymatic assays : Compare inhibition kinetics of NTE (neuropathy target esterase) by o- and m-cresyl isomers; only o-isomers induce OPIDN .
Q. How can conflicting reports on CBDP’s adduct stoichiometry be reconciled?
Discrepancies arise from differences in:
- Reaction conditions : Excess CBDP concentrations may lead to multi-site adduction (e.g., dual labeling of Tyr-138 and Tyr-140 in albumin), while lower doses favor single-site modifications .
- Protein conformation : Steric hindrance in folded proteins (e.g., BChE) limits accessibility to lysine residues, skewing adduct ratios .
Statistical validation via dose-response experiments and molecular dynamics simulations can clarify these mechanisms .
Q. What advanced techniques are needed to quantify low-abundance CBDP adducts in complex matrices?
- Immunoaffinity enrichment : Develop monoclonal antibodies targeting CBDP-modified peptides (e.g., anti-o-cresyl phosphate antibodies).
- Parallel reaction monitoring (PRM) : Focus on high-specificity transitions (e.g., m/z 3098.3 → y6 ions for BChE adducts) to improve sensitivity in plasma .
- Data-independent acquisition (DIA) : Use spectral libraries to deconvolute adduct signals from background noise .
Methodological Challenges & Contradictions
Q. Why do some studies report CBDP adducts on histidine, while others do not?
Histidine adducts are highly pH-dependent. Under neutral conditions, CBDP preferentially reacts with lysine and tyrosine. However, histidine modifications dominate in acidic environments (e.g., lysosomes), which may not be replicated in standard in vitro assays . Researchers must standardize buffer conditions and validate adduct profiles across pH gradients.
Q. How can researchers address discrepancies in CBDP’s neurotoxic thresholds across species?
Species-specific differences in metabolic enzymes (e.g., paraoxonase-1) and blood-brain barrier permeability affect CBDP detoxification rates. To harmonize
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
